Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Description
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-, is an organophosphorus compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a diphenylphosphine oxide group at the 6-position. The 2,3-dihydro-1,4-benzodioxin moiety is recurrent in pharmacologically active compounds, such as anti-inflammatory agents, antibiotics, and enzyme inhibitors, as evidenced by the literature reviewed below .
Properties
IUPAC Name |
6-diphenylphosphoryl-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3P/c21-24(16-7-3-1-4-8-16,17-9-5-2-6-10-17)18-11-12-19-20(15-18)23-14-13-22-19/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJVLSIOQOCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476308 | |
| Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445380-60-9 | |
| Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired phosphine oxide compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the phosphine oxide group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl groups or the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine oxide group may yield higher oxidation state compounds, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- involves its interaction with molecular targets through its phosphine oxide group and aromatic moieties. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Key Observations :
- Sulfonamide derivatives show selectivity for Gram-negative bacteria (e.g., E. coli) over Gram-positive strains, with MIC values close to ciprofloxacin (8.01 ± 0.12 µg mL⁻¹) .
- Lipoxygenase inhibition is moderate compared to the standard Baicalein (IC50: 22.41 ± 1.3 mM), suggesting room for structural optimization .
Anti-Inflammatory Carboxylic Acids
The 2,3-dihydro-1,4-benzodioxin subunit is critical in anti-inflammatory agents:
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay . This highlights the scaffold’s utility in modulating inflammatory pathways.
Enaminones and Antihepatotoxic Agents
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (III), an enaminone derivative, was synthesized as a precursor for antihepatotoxic agents. Such compounds often mimic flavonoid-based therapeutics like silymarin, which protects against hepatotoxicity via antioxidant mechanisms .
Organophosphorus Analogues
The diphenylphosphine oxide group in the target compound may similarly enhance metal coordination in catalytic systems, though this remains speculative without direct data.
Structural-Activity Relationship (SAR) Insights
- Electron-Donating Substituents : The 2,3-dihydro-1,4-benzodioxin core’s oxygen atoms likely enhance solubility and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., lipoxygenase) .
- Phosphine Oxide Group: In organophosphorus compounds, the P=O group stabilizes metal complexes and modulates electronic environments. This could position the target compound for applications in asymmetric catalysis or as a bioactive ligand .
Biological Activity
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- (CAS No. 445380-60-9), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOP
- Molecular Weight : 336.32 g/mol
- Structure : The compound features a phosphine oxide group attached to a 2,3-dihydro-1,4-benzodioxin moiety and two phenyl groups, which contribute to its unique properties.
Phosphine oxides typically interact with biological targets through their phosphine oxide group and aromatic rings. These interactions can modulate various biochemical pathways, including enzyme inhibition and signal transduction. The specific molecular targets for (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- are still under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of topoisomerases and other enzymes.
- Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to apoptosis in certain cell lines.
Biological Activity
Recent studies have highlighted the biological activities of phosphine oxide derivatives, particularly their anticancer properties. For instance:
- Cell Viability Inhibition : Studies have shown that phosphine oxide derivatives can significantly inhibit the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC) values for certain derivatives were comparable to established anticancer drugs like cisplatin .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 5 | HeLa | 6.4 |
| Compound 7 | Ishikawa | 10.5 |
Case Studies
- Aziridine Phosphines and Phosphine Oxides : Research indicated that chiral phosphine oxides exhibited higher biological activity than their non-chiral counterparts. These compounds caused significant cell viability inhibition in HeLa and Ishikawa cells and induced apoptosis through ROS generation and cell cycle arrest in the S phase .
- Topoisomerase Inhibition : Other studies focused on phosphine oxide derivatives as inhibitors of topoisomerase I (TOP1). These compounds demonstrated cytotoxicity against various cancer cell lines while showing minimal toxicity to non-cancerous cells .
Q & A
Basic: What are the key synthetic strategies for preparing phosphine oxide derivatives with benzodioxin substituents?
Answer:
Phosphine oxide derivatives with benzodioxin moieties are typically synthesized via nucleophilic substitution or coupling reactions. For example, details the use of lithiated intermediates (e.g., lithiated pyrrolidine) to react with pre-functionalized phosphine oxide precursors, followed by reduction with trichlorosilane-triethylamine to yield chiral ligands . Key steps include:
- Precursor activation : Use of NaH as a base in THF for deprotonation (e.g., benzyloxy-phenol intermediates) .
- Solvent selection : Dry THF or DMSO is critical to avoid side reactions (e.g., phosphine oxide formation in high dielectric solvents) .
- Characterization : Confirm regiochemistry and purity via / NMR, IR, and mass spectrometry .
Advanced: How can researchers optimize reaction conditions to minimize competing pathways (e.g., phosphine oxide vs. disulfide exchange) in gold-thiolate systems?
Answer:
Competing pathways arise due to solvent polarity, substituent electronic effects, and water content. identifies that phosphine oxide formation dominates in high dielectric solvents (e.g., DMSO) with electron-withdrawing disulfides. Methodological recommendations:
- Solvent screening : Use low-polarity solvents (e.g., acetonitrile) to suppress phosphine oxide formation, even with trace water .
- Substituent tuning : Avoid strongly electron-withdrawing groups (e.g., –NO) on disulfides to reduce phosphine oxide byproducts.
- Kinetic monitoring : Employ NMR or GC-MS to track intermediate species and adjust reaction time/temperature .
Basic: What spectroscopic techniques are most reliable for characterizing phosphine oxide derivatives?
Answer:
- NMR : Resolves aromatic protons in benzodioxin and phenyl groups (e.g., splitting patterns at δ 6.8–7.5 ppm) .
- {} NMR : Confirms phosphine oxide structure (δ 20–35 ppm) and detects impurities .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of benzodioxin fragments) .
Advanced: How should researchers resolve contradictions in mechanistic data (e.g., solvent-dependent vs. substituent-dependent reactivity)?
Answer:
Contradictions often stem from incomplete variable isolation. demonstrates that solvent polarity (dielectric constant) and substituent electronic effects are interdependent. A systematic approach includes:
Factorial design : Test solvent (DMSO vs. acetonitrile) and substituent (–Cl vs. –OCH) combinations .
Control experiments : Exclude water to isolate solvent effects.
2D NMR (ROESY) : Identify proximity of intermediates (e.g., disulfide-phosphine gold complexes) to infer reaction pathways .
Basic: What role does phosphine oxide play in polymer flame retardancy, and how is this evaluated?
Answer:
Triaryl phosphine oxides (TPOs) act as flame retardants by promoting char formation and radical scavenging. describes embedding TPOs into polyamide 66 via in-situ polymerization:
- Mechanical testing : Evaluate tensile strength and elongation at break.
- Flame retardancy : Measure limiting oxygen index (LOI) and UL-94 ratings.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Advanced: How to design experiments for studying phosphine oxide’s electronic effects on catalytic systems?
Answer:
- Ligand libraries : Synthesize derivatives with varying electron-donating/withdrawing groups (e.g., –OCH, –NO) on the benzodioxin ring .
- Catalytic screening : Test activity in model reactions (e.g., cross-coupling) under controlled conditions.
- DFT calculations : Correlate ligand electronic parameters (Hammett constants) with catalytic turnover .
Basic: What are the stability considerations for storing phosphine oxide compounds?
Answer:
- Moisture sensitivity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis .
- Light sensitivity : Protect from UV light to avoid radical degradation.
- Long-term stability : Monitor via periodic NMR to detect oxidation or decomposition .
Advanced: How can computational modeling predict phosphine oxide’s reactivity in complex reaction networks?
Answer:
- Mechanistic modeling : Use Gaussian or ORCA software to calculate transition states for competing pathways (e.g., disulfide exchange vs. phosphine oxide formation) .
- Solvent effects : Apply COSMO-RS to simulate solvent polarity’s impact on reaction barriers .
- Validation : Compare predicted intermediates (e.g., Au-thiolate complexes) with experimental NMR/GC-MS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
